molecular formula C16H20N2OS B2841809 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1371498-85-9

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

Cat. No. B2841809
CAS RN: 1371498-85-9
M. Wt: 288.41
InChI Key: NKORJLJVYIILHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone” is a chemical compound. It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine . These derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of such compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a thieno[3,2-c]pyridin-5-yl group, a prop-2-ynyl group, and a piperidin-4-yl group . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes and the Stork alkylation with enamine . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .

Scientific Research Applications

Spectroscopic Properties and Theoretical Study

Research into the spectroscopic properties of related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, reveals insights into their electronic absorption, excitation, and fluorescence properties. These findings, supported by quantum chemistry calculations, suggest applications in materials science where specific light absorption or emission properties are required (I. A. Z. Al-Ansari, 2016).

Synthesis of 3-Aryl-2-sulfanylthienopyridines

A three-step synthesis procedure for creating 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones has been developed. This synthesis route provides a method for producing derivatives that could be useful in pharmaceuticals and chemical research due to their potential biological activity and as intermediates in organic synthesis (K. Kobayashi, T. Suzuki, Yuko Egara, 2013).

Antitumor Agents

Studies have identified thienopyridine and benzofuran derivatives as potent antitumor agents, indicating these compounds' relevance in developing new cancer therapies. The structure-activity relationships (SAR) explored in these studies lay the groundwork for future drug development efforts (I. Hayakawa, Rieko Shioya, T. Agatsuma, H. Furukawa, Y. Sugano, 2004).

Novel Thieno-Fused Bicyclic Compounds

The synthesis of novel thieno-fused bicyclic compounds through new enaminone containing thieno[2,3-b]pyridine scaffold has been reported. Such compounds are of interest for their potential applications in material science and pharmacology, providing a new avenue for the synthesis of complex molecular architectures (Y. Mabkhot, Salah S. Aladdi, S. Al-showiman, A. Al-Majid, A. Barakat, H. Ghabbour, M. Shaaban, 2015).

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-7-17-8-3-13(4-9-17)16(19)18-10-5-15-14(12-18)6-11-20-15/h1,6,11,13H,3-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKORJLJVYIILHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.